Ethyltriphenylphosphonium iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

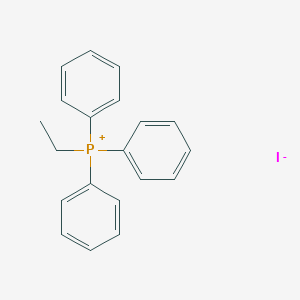

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052117 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4736-60-1 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyltriphenylphosphonium Iodide (CAS: 4736-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium iodide (ETPPI), with the CAS number 4736-60-1, is a quaternary phosphonium salt that serves as a vital reagent in synthetic organic chemistry.[1][2] It is most recognized for its critical role as a precursor to a phosphorus ylide in the Wittig reaction, a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] Beyond its cornerstone application in olefination reactions, ETPPI also functions as an effective phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[2][3] Its versatility makes it a valuable tool in the synthesis of a wide array of fine chemicals, including pharmaceuticals, natural products, and advanced materials.[4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and key applications, including detailed experimental protocols.

Chemical and Physical Properties

This compound is typically a white to slightly yellowish crystalline powder.[5] It is sensitive to light and hygroscopic. The compound is soluble in polar solvents such as acetone, chloroform, dichloromethane, and methanol, but only slightly soluble in water.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4736-60-1 | [5] |

| Molecular Formula | C₂₀H₂₀IP | [5] |

| Molecular Weight | 418.25 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1][5] |

| Melting Point | 164-168 °C | [1][7] |

| Boiling Point | 337 °C (decomposes) | [8] |

| Density | 1.500 g/cm³ | [5] |

| Solubility | Slightly soluble in water; Soluble in acetone, chloroform, dichloromethane, methanol | [5][6] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. While a complete dataset for the iodide salt is not fully available, data from the analogous bromide salt (ethyltriphenylphosphonium bromide) is presented for the cation, as the spectroscopic behavior is nearly identical.

Table 2: Spectroscopic Data for Ethyltriphenylphosphonium Cation

| Technique | Data (for Ethyltriphenylphosphonium bromide/iodide) | Interpretation |

| ¹H NMR | Signals in the range of 7.6-8.0 ppm (m, 15H), a multiplet for the P-CH₂ protons, and a triplet for the CH₃ protons. | The aromatic protons on the three phenyl rings appear as a complex multiplet. The ethyl group protons are split by both the adjacent protons and the phosphorus atom. |

| ¹³C NMR | Aromatic carbons appear in the 118-135 ppm range. The P-CH₂ carbon and the CH₃ carbon have distinct shifts. | The carbon atoms directly bonded to the phosphorus atom show coupling (J-coupling), resulting in splitting of the signal. |

| FT-IR (cm⁻¹) | ~3050 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1587 (C=C aromatic ring stretch), ~1485, 1437 (aromatic ring vibrations), ~1110 (P-Ph stretch), ~720, ~690 (C-H out-of-plane bend). | The spectrum shows characteristic peaks for the phenyl groups (aromatic C-H and C=C stretches) and the ethyl group (aliphatic C-H stretches). The strong P-Ph stretch is also a key indicator. |

| Mass Spectrometry (m/z) | Cation: [C₂₀H₂₀P]⁺ at m/z 291.13. | The primary ion observed corresponds to the ethyltriphenylphosphonium cation. Fragmentation would likely involve the loss of the ethyl group (m/z 262, triphenylphosphine) or cleavage of the phenyl rings. |

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction (Sₙ2) between triphenylphosphine and ethyl iodide.[3] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic ethyl group of ethyl iodide, displacing the iodide ion to form the phosphonium salt.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine (PPh₃)

-

Ethyl iodide (CH₃CH₂I)

-

Toluene or another suitable solvent (e.g., acetonitrile)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a minimal amount of dry toluene.

-

Add a stoichiometric equivalent of ethyl iodide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. A more rapid synthesis can be achieved using microwave irradiation at 150°C for 4 hours, which can yield up to 99%.

-

As the reaction proceeds, a white precipitate of this compound will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

References

- 1. エチルトリフェニルホスホニウムヨージド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Fragmentation dynamics of the ethyl bromide and ethyl iodide cations: a velocity-map imaging study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. whitman.edu [whitman.edu]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Ethyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltriphenylphosphonium iodide (ETPPI), a quaternary phosphonium salt, is a versatile and widely utilized reagent in organic synthesis. Its prominence stems primarily from its role as a precursor to phosphonium ylides for the Wittig reaction, a cornerstone for the stereoselective synthesis of alkenes. Furthermore, its properties as a phase-transfer catalyst have found applications in various chemical transformations, enhancing reaction rates and yields in multiphasic systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination and its application in key chemical reactions, and visual representations of its synthetic and reactive pathways.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented below.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₀IP | [1] |

| Molecular Weight | 418.25 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 164-168 °C | [1] |

| Boiling Point | 337 °C (decomposes) | [3] |

| Solubility | Soluble in water and polar solvents like ethanol, methanol, and DMSO. Sparingly soluble in water. | [3] |

| CAS Number | 4736-60-1 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical properties and for the effective application of this compound in synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with ethyl iodide.

Experimental Protocol:

A general procedure involves the reaction of triphenylphosphine with an excess of ethyl iodide.[3] A more specific protocol with microwave irradiation has been reported to give a high yield.[4]

-

Reactants: Triphenylphosphine and Iodoethane.

-

Conditions: The reaction mixture is heated to 150 °C for 4 hours under microwave irradiation.[4]

-

Yield: 99%.[4]

-

Purification: The resulting solid is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard technique for its determination.

Experimental Protocol:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Understanding the solubility of this compound is crucial for its use in various solvent systems.

Experimental Protocol:

-

To a known volume of a selected solvent (e.g., water, ethanol, dichloromethane) at a specific temperature, small, weighed amounts of this compound are added incrementally.

-

The mixture is agitated vigorously after each addition until the solid is fully dissolved.

-

The point at which no more solid dissolves, and a saturated solution is formed, is noted.

-

The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

Experimental Protocol:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired on a spectrometer. The resulting spectrum can be used to confirm the structure of the compound by analyzing the chemical shifts, integration, and coupling patterns of the protons. A reference spectrum is available in various databases.[5]

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is a straightforward Sɴ2 reaction.

Caption: Synthesis of this compound via Sɴ2 reaction.

The Wittig Reaction Workflow

This compound is a key reagent in the Wittig reaction for the synthesis of alkenes from carbonyl compounds.

Caption: General workflow of the Wittig reaction.

Phase-Transfer Catalysis Mechanism

This compound can act as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.

Caption: Mechanism of phase-transfer catalysis.

References

- 1. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl-Triphenyl-Phosphonium-Jodid (EPJ) [evonik.com]

- 3. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound(4736-60-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Ethyltriphenylphosphonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyltriphenylphosphonium iodide (ETPI) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a standardized experimental protocol for determining solubility in the laboratory.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a fundamental physicochemical property crucial for a wide range of applications, including chemical synthesis, purification, and formulation development. For a compound like this compound, a quaternary phosphonium salt, its solubility is primarily governed by the principle of "like dissolves like." As a salt, it possesses ionic character, making it more soluble in polar solvents that can effectively solvate the ethyltriphenylphosphonium cation and the iodide anion.

Qualitative Solubility Profile of this compound

This compound is generally characterized as a white to off-white crystalline powder. Its solubility in organic solvents is directly related to the polarity of the solvent. While comprehensive quantitative data is scarce, a qualitative summary based on available information is presented below.

Table 1: Qualitative Solubility of this compound

| Solvent Category | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble[1][2] |

| Ethanol | Soluble[1] | |

| Water | Sparingly to Slightly Soluble[1][3] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[2][4] | |

| Dichloromethane | Soluble[2][4] | |

| Chloroform | Soluble[2][4] | |

| Non-Polar | Benzene | Insoluble[2] |

| Diethyl Ether | Insoluble (by inference from similar phosphonium salts)[5] | |

| Petroleum Ether | Insoluble (by inference from similar phosphonium salts)[5] |

It is important to note some discrepancies in the reported water solubility of this compound, with sources describing it as "highly soluble," "soluble," and "sparingly soluble."[1] However, one specific quantitative value has been reported as 7.84 g/L at 20.1 °C. This suggests that while it does dissolve in water, its solubility is limited compared to its solubility in polar organic solvents.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or crystallizing dish

-

Oven or vacuum oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a small flask). The use of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this step.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette. To avoid crystallization of the solute, it is important that the pipette is at the same temperature as the solution.

-

Filtration: Immediately filter the extracted aliquot using a syringe filter into a pre-weighed volumetric flask. The filter should also be at the experimental temperature to prevent premature crystallization. This step removes any remaining microscopic solid particles.

-

Solvent Evaporation: Accurately weigh the filtered saturated solution. Then, carefully evaporate the solvent from the volumetric flask using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the flask containing the dried solute. The difference in weight corresponds to the mass of this compound that was dissolved in the known mass of the solvent.

-

Calculation of Solubility: The solubility can then be calculated and expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.

References

- 1. Ethyl triphenylphosphonium iodide Exporter | Ethyl triphenylphosphonium iodide Exporting Company | Ethyl triphenylphosphonium iodide International Distributor [multichemexports.com]

- 2. This compound | 4736-60-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to the ¹H NMR Spectrum of Alkyltriphenylphosphonium Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of alkyltriphenylphosphonium halides. Due to the limited availability of public spectral data for ethyltriphenylphosphonium iodide, this document utilizes the closely related and well-characterized compound, methyltriphenylphosphonium bromide, as an illustrative example. The principles of spectral interpretation, experimental protocol, and structural elucidation are broadly applicable to a range of similar phosphonium salts. This guide presents quantitative NMR data in a structured format, outlines a comprehensive experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its corresponding NMR signals to aid in understanding the key structural correlations.

Introduction

Alkyltriphenylphosphonium halides are a crucial class of organic salts, widely employed as precursors to phosphonium ylides for the Wittig reaction, a cornerstone of alkene synthesis. They also find applications as phase-transfer catalysts and in the synthesis of various organic molecules. The precise characterization of these compounds is paramount for ensuring reaction efficiency and product purity. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation of these salts, providing detailed information about the electronic environment of the protons within the molecule. This guide offers an in-depth look at the ¹H NMR spectral features of a representative alkyltriphenylphosphonium halide, methyltriphenylphosphonium bromide.

¹H NMR Spectral Data of Methyltriphenylphosphonium Bromide

The quantitative ¹H NMR data for methyltriphenylphosphonium bromide, recorded in deuterated chloroform (CDCl₃), is summarized in the table below. This data is representative of the types of signals and couplings expected for simple alkyltriphenylphosphonium salts.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Phenyl Protons (Ar-H) | 7.84 - 7.67 | Multiplet | - | 15H |

| Methyl Protons (CH₃) | 3.273 | Doublet | JP-H = 13.3 | 3H |

Table 1: ¹H NMR Spectral Data for Methyltriphenylphosphonium Bromide in CDCl₃.[1]

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of methyltriphenylphosphonium bromide exhibits two main sets of signals corresponding to the aromatic protons of the phenyl groups and the protons of the methyl group.

-

Phenyl Protons: The fifteen protons on the three phenyl rings appear as a complex multiplet in the downfield region (7.84 - 7.67 ppm). This downfield shift is attributed to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the positively charged phosphorus atom. The overlapping signals of the ortho, meta, and para protons result in a complex splitting pattern.

-

Methyl Protons: The three protons of the methyl group resonate as a doublet at 3.273 ppm.[1] The splitting of this signal into a doublet is a key feature and arises from the coupling with the phosphorus-31 nucleus (³¹P), which has a nuclear spin of I = 1/2 and is 100% abundant. The magnitude of this two-bond phosphorus-hydrogen coupling constant (JP-H) is 13.3 Hz.[1] This characteristic coupling is a definitive indicator of the proton's proximity to the phosphorus atom.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of an alkyltriphenylphosphonium halide.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of the dry alkyltriphenylphosphonium halide salt.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region.

-

Locking and Shimming: Insert the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the logical relationship between the different proton environments in an alkyltriphenylphosphonium cation and their corresponding signals in the ¹H NMR spectrum.

References

An In-depth Technical Guide to the ¹³C NMR Characterization of Ethyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of Ethyltriphenylphosphonium iodide, a versatile phosphonium salt widely employed in organic synthesis, particularly in the Wittig reaction. This document outlines the key spectral features, presents a detailed experimental protocol for data acquisition, and offers a visual representation of the molecular structure and its NMR attributes.

Introduction to this compound

This compound ([C₂₀H₂₀P]⁺I⁻) is a quaternary phosphonium salt that serves as a crucial precursor to the corresponding phosphonium ylide. Its application is fundamental in the synthesis of alkenes from carbonyl compounds. A thorough understanding of its structural and electronic properties through spectroscopic techniques like ¹³C NMR is paramount for quality control, reaction monitoring, and mechanistic studies. The ¹³C NMR spectrum of this compound is characterized by distinct signals for the ethyl and triphenyl groups, with the carbon nuclei exhibiting coupling to the phosphorus-31 nucleus.

¹³C NMR Spectral Data

The quantitative ¹³C NMR data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) with the ³¹P nucleus are given in Hertz (Hz). Due to the limited availability of a complete, experimentally verified ¹³C NMR dataset for this compound in publicly accessible literature, the data presented here is a composite based on the analysis of closely related structures, such as other alkyltriphenylphosphonium salts, and established principles of NMR spectroscopy for organophosphorus compounds.

| Carbon Atom | Assignment | Chemical Shift (δ) (ppm) | ¹J(C,P) (Hz) | ⁿJ(C,P) (Hz) |

| C1 | P-CH₂-CH₃ | ~20 - 25 | ~50 - 55 | |

| C2 | P-CH₂-CH₃ | ~8 - 12 | ~6 - 8 | |

| C3 | P-C (ipso) | ~118 - 120 | ~85 - 90 | |

| C4 | C-C (ortho) | ~130 - 132 | ~10 - 12 | |

| C5 | C-C-C (meta) | ~133 - 135 | ~12 - 14 | |

| C6 | C-C-C-C (para) | ~135 - 137 | ~3 - 4 |

Note: The chemical shifts and coupling constants are estimates based on analogous compounds and are subject to variation based on solvent, concentration, and instrument parameters.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 20-30 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters (based on a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (zgpg or similar pulse program).

-

Frequency: Approximately 100 MHz.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Pulse Angle: 30-45 degrees.

-

Number of Scans: 1024 to 4096, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Apply a baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks and determine the coupling constants (J-coupling) between the carbon and phosphorus nuclei.

Visualization of Molecular Structure and NMR Assignments

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its characterization.

Caption: Molecular structure of this compound with ¹³C NMR assignments.

Caption: Workflow for the ¹³C NMR characterization of this compound.

An In-depth Technical Guide to the FT-IR Spectrum of Ethyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of ethyltriphenylphosphonium iodide. It details the expected vibrational modes, offers a protocol for spectral acquisition, and presents the data in a clear, accessible format for researchers and professionals in drug development and chemical analysis.

Introduction

This compound ((C₆H₅)₃PC₂H₅I) is a quaternary phosphonium salt widely utilized as a phase-transfer catalyst and a reagent in various organic syntheses, most notably the Wittig reaction.[1] Its molecular structure, comprising a positively charged phosphorus atom bonded to three phenyl groups and one ethyl group, with an iodide counter-ion, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy serves as a powerful analytical tool for the identification and quality control of this compound by probing its molecular vibrations.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups: the phenyl rings, the ethyl group, and the carbon-phosphorus bonds. The following table summarizes the expected characteristic absorption peaks and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3050 | Medium | C-H Stretching | Aromatic (Phenyl) |

| ~2980 | Medium | C-H Asymmetric Stretching | Aliphatic (Ethyl -CH₃) |

| ~2870 | Medium | C-H Symmetric Stretching | Aliphatic (Ethyl -CH₂) |

| ~1585 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1480 | Medium-Strong | C=C Stretching | Aromatic Ring |

| ~1435 | Strong | P-C Stretching / Phenyl Rocking | P-Phenyl |

| ~1380 | Medium | C-H Bending | Aliphatic (Ethyl -CH₃) |

| ~1110 | Strong | In-plane C-H Bending / P-C Stretch | Aromatic / P-Phenyl |

| ~995 | Medium | Ring Breathing | Aromatic (Monosubstituted) |

| ~745 | Strong | Out-of-plane C-H Bending | Aromatic (Monosubstituted) |

| ~690 | Strong | Out-of-plane C-H Bending | Aromatic (Monosubstituted) |

Note: The exact peak positions may vary slightly due to the sampling method and the physical state of the sample.

Experimental Protocol: FT-IR Analysis via KBr Pellet Method

This protocol details the procedure for acquiring a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

This compound sample

-

Infrared-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Analytical balance

-

Desiccator

Procedure:

-

Sample Preparation:

-

Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[2] Store the dried KBr in a desiccator until use.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[3] The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the weighed KBr and sample to a clean, dry agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Minimize grinding time to reduce moisture absorption from the atmosphere.[4]

-

-

Pellet Formation:

-

Assemble the pellet die according to the manufacturer's instructions.

-

Transfer a portion of the ground sample-KBr mixture into the die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]

-

Carefully release the pressure and retrieve the pellet from the die.

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the FT-IR spectrum of the sample, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum by subtracting the background.

-

Identify and label the characteristic absorption peaks.

-

Compare the obtained spectrum with reference spectra or the provided data table for verification.

-

Alternative Sampling Method: Attenuated Total Reflectance (ATR)

For a quicker, non-destructive analysis, Attenuated Total Reflectance (ATR)-FTIR can be used.[6] This method involves placing a small amount of the solid sample directly onto the ATR crystal and applying pressure to ensure good contact.[6] The infrared beam interacts with the sample at the crystal interface, generating a spectrum. This technique requires minimal sample preparation.

Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

References

In-Depth Technical Guide: Crystal Structure of Ethyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Ethyltriphenylphosphonium iodide, a compound of significant interest in synthetic chemistry. This document details the synthesis and crystallographic analysis of this phosphonium salt, offering valuable insights for its application in research and development.

Introduction

This compound ((C₆H₅)₃PC₂H₅⁺I⁻) is a quaternary phosphonium salt widely utilized as a reagent in various organic transformations, most notably in the Wittig reaction for the synthesis of alkenes. Its efficacy as a phase-transfer catalyst further underscores its importance in synthetic protocols. An understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and handling properties. This guide focuses on the definitive crystal structure, which has been identified as a hemihydrate, [Ph₃PEt]I · 0.5 H₂O.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine with ethyl iodide. The subsequent crystallization is a critical step for obtaining single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:

-

Reaction Setup: Triphenylphosphine is dissolved in a suitable solvent, such as toluene or acetonitrile, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Alkyl Halide: A slight molar excess of ethyl iodide is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product. The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dried under vacuum.

Experimental Protocol: Crystallization

Single crystals of [Ph₃PEt]I · 0.5 H₂O suitable for X-ray diffraction can be grown from a solution of the crude product.

-

Solvent Selection: The crude this compound is dissolved in a minimal amount of a polar solvent, such as a mixture of dichloromethane and acetone.

-

Vapor Diffusion: The solution is placed in a small vial, which is then placed inside a larger, sealed chamber containing a more volatile, less polar solvent (the anti-solvent), such as diethyl ether or pentane.

-

Crystal Growth: The anti-solvent slowly diffuses into the solution of the phosphonium salt, reducing its solubility and promoting the slow growth of single crystals over a period of several days at room temperature.

-

Crystal Harvesting: Once well-formed crystals are observed, they are carefully isolated from the mother liquor and prepared for mounting on the diffractometer.

Crystal Structure Analysis

The definitive determination of the three-dimensional arrangement of atoms in the crystal lattice of [Ph₃PEt]I · 0.5 H₂O was accomplished by single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general procedure for the crystallographic analysis of a phosphonium salt:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The positions of the water molecule in the hemihydrate structure are also determined during this process.

Crystallographic Data

The crystal structure of this compound has been determined and reported as a hemihydrate, [Ph₃PEt]I · 0.5 H₂O. Specific quantitative data from the crystallographic analysis are summarized below. Access to the full crystallographic information file (CIF) from the Cambridge Structural Database (CSD) would provide more detailed atomic coordinates and geometric parameters.

Table 1: Crystal Data and Structure Refinement for [Ph₃PEt]I · 0.5 H₂O

| Parameter | Value |

| Empirical Formula | C₂₀H₂₁IPO₀.₅ |

| Formula Weight | 427.26 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Data Collection | |

| Crystal Size (mm³) | Data not available |

| θ range for data collection (°) | Data not available |

| Index Ranges | Data not available |

| Reflections Collected | Data not available |

| Independent Reflections | Data not available |

| Refinement | |

| Refinement Method | Data not available |

| Data / Restraints / Parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole (e.Å⁻³) | Data not available |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Ethyltriphenylphosphonium Cation

| Bond | Length (Å) | Angle | Degrees (°) |

| P-C(ethyl) | Data not available | C(ethyl)-P-C(phenyl) | Data not available |

| P-C(phenyl) | Data not available | C(phenyl)-P-C(phenyl) | Data not available |

| C-C(ethyl) | Data not available |

Note: The detailed crystallographic data for [Ph₃PEt]I · 0.5 H₂O is reported in the publication by Andreev, P. V., Sharutin, V. V., & Sharutina, O. K. (2018) in the Bulletin of the South Ural State University, Series Chemistry. This data is not currently available in the publicly accessible crystallographic databases that were searched.

Workflow and Logical Relationships

The overall process from synthesis to structural elucidation can be visualized as a logical workflow.

Caption: Workflow for the Synthesis and Crystal Structure Determination of this compound.

Conclusion

This technical guide has detailed the synthesis, crystallization, and the methodology for the crystal structure determination of this compound, which has been characterized as the hemihydrate [Ph₃PEt]I · 0.5 H₂O. While specific crystallographic parameters are part of the cited literature, this guide provides the essential experimental protocols and a clear workflow for researchers working with this and similar phosphonium salts. A thorough understanding of its solid-state structure is fundamental for its effective application in synthetic chemistry and drug development.

The Thermal Stability and Decomposition of Ethyltriphenylphosphonium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of ethyltriphenylphosphonium iodide (ETPI). ETPI is a quaternary phosphonium salt with significant applications in organic synthesis, including as a phase transfer catalyst and a precursor to Wittig reagents. A thorough understanding of its thermal properties is crucial for safe handling, optimizing reaction conditions, and ensuring the purity of resulting products. This document collates available data on its thermal behavior, outlines relevant experimental protocols, and presents a plausible decomposition pathway.

Physical and Thermal Properties

A summary of the key physical and thermal properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 4736-60-1 | [1] |

| Molecular Formula | C₂₀H₂₀IP | [1] |

| Molecular Weight | 418.25 g/mol | [1] |

| Appearance | White to off-white or cream crystalline powder | [2][3][4][5] |

| Melting Point | 164-168 °C | [1][2][6][7][8] |

| 163-166 °C | [9] | |

| 166-173 °C | [5] | |

| Decomposition Temperature | > 337 °C | [9] |

| Solubility | Soluble in water, acetone, chloroform, dichloromethane, ethanol, methanol, and DMSO.[2][7] Sparingly soluble in water is also reported. | [2] |

Thermal Decomposition Analysis

General Observations from Analogous Compounds

Studies on similar phosphonium salts reveal that thermal decomposition is influenced by factors such as the nature of the anion and the alkyl substituents. For many phosphonium halides, the decomposition process is initiated by the nucleophilic or basic character of the halide anion.

Expected Decomposition Products

Upon significant heating, this compound is expected to decompose, releasing a variety of volatile and non-volatile products. The primary hazardous decomposition products identified in safety data sheets include:

The formation of these products suggests a complex decomposition process involving fragmentation of the ethyl and phenyl groups, as well as the phosphonium core.

Proposed Decomposition Pathway

Based on the known reactivity of phosphonium salts, a plausible thermal decomposition pathway for this compound can be proposed. The process is likely initiated by the iodide anion.

Caption: Proposed initial steps in the thermal decomposition of this compound.

The proposed pathway initiates with a base-induced elimination reaction where the iodide ion acts as a base, abstracting a proton from the ethyl group to form an ylide (triphenylphosphonium ethylide) and hydrogen iodide. This is a common decomposition mechanism for phosphonium salts with halide counterions. The resulting ylide is a reactive intermediate that can undergo further complex reactions, including fragmentation at higher temperatures to yield the final decomposition products.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal stability of compounds like this compound are provided below.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and quantify mass loss.

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and exothermic or endothermic decomposition events.

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This compound is a thermally stable solid with a melting point in the range of 164-168 °C.[1][2][6][7][8] Its decomposition is expected to occur at significantly higher temperatures, with one source indicating a decomposition temperature above 337 °C.[9] The decomposition process is likely initiated by the iodide anion, leading to the formation of an ylide intermediate and subsequent fragmentation into smaller molecules, including hazardous substances like hydrogen iodide and phosphorus oxides. For precise determination of its thermal stability profile and decomposition kinetics, experimental analysis using TGA and DSC is recommended. The protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of the thermal properties of this compound is essential for its safe and effective use in research and industrial applications.

References

- 1. Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]·3.5H2O and [MePPh3][B5O6(OH)4]·B(OH)3·0.5H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 4736-60-1 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure and thermal stability of phosphorus-iodonium ylids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

An In-Depth Technical Guide to the Mechanism of Ylide Formation from Ethyltriphenylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism, quantitative aspects, and experimental protocols for the formation of ethyltriphenylphosphonium ylide, a crucial reagent in synthetic organic chemistry. This phosphonium ylide serves as a cornerstone of the Wittig reaction, a powerful method for the synthesis of alkenes, which are pivotal structural motifs in numerous pharmaceuticals and biologically active compounds.

Core Mechanism of Ylide Formation

The generation of ethyltriphenylphosphonium ylide from its precursor salt is a sequential two-step process. It begins with the formation of a phosphonium salt via a nucleophilic substitution reaction, followed by a deprotonation step using a strong base.

Step 1: Synthesis of the Phosphonium Salt

The initial step involves the synthesis of the ethyltriphenylphosphonium iodide salt. This is achieved through a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic α-carbon of ethyl iodide.[1][2] This concerted reaction results in the formation of a new phosphorus-carbon bond and the displacement of the iodide ion, yielding the stable phosphonium salt.[3] Due to the SN2 nature of this step, the reaction is most efficient with sterically unhindered alkyl halides like ethyl iodide.[4]

Caption: Sɴ2 formation of the phosphonium salt.

Step 2: Deprotonation to Form the Phosphonium Ylide

The second step is the formation of the ylide itself. The protons on the carbon atom adjacent (alpha) to the positively charged phosphorus atom are acidic.[1] This increased acidity is due to the strong electron-withdrawing inductive effect of the phosphonium cation, which stabilizes the resulting carbanion.[5] A strong base is required to abstract one of these α-protons.[3][6]

The resulting species is a phosphonium ylide, a neutral molecule containing a formal negative charge on the carbon and a formal positive charge on the adjacent phosphorus atom.[4] This ylide is stabilized by resonance, with a significant contribution from the phosphorane form, where a double bond exists between the carbon and phosphorus atoms.[5] The ylide form, with its nucleophilic carbanion, is crucial for its subsequent reaction with carbonyl compounds.[5]

Caption: Deprotonation to form the ylide.

Quantitative Data

The efficiency of ylide formation is dependent on several factors, primarily the strength of the base used for deprotonation. The acidity of the phosphonium salt is a key determinant in base selection.

| Parameter | Value / Compound | Description / Conditions | Citation |

| pKa of Alkylphosphonium Salt | ~15 - 22 | The acidity of the α-protons is significantly increased due to the adjacent phosphorus cation, allowing deprotonation by strong bases. | [1][5] |

| ³¹P NMR Chemical Shift | ~ +20 to +25 ppm | Typical range for the phosphonium salt ([Ph₃P⁺-R] X⁻) in solution (e.g., CDCl₃). | [7] |

| ³¹P NMR Chemical Shift | ~ +5 to +23 ppm | The chemical shift for the resulting ylide can vary depending on the solvent and aggregation state. A broad singlet is sometimes observed. | [8] |

| Base: n-Butyllithium (n-BuLi) | pKa of conjugate acid (Butane) ~50 | An extremely strong, non-nucleophilic base commonly used for ylide formation. Requires anhydrous, aprotic solvents (e.g., THF, ether) and low temperatures (-78 to 0 °C) to prevent solvent degradation. | [1][9][10] |

| Base: Sodium bis(trimethylsilyl)amide (NaHMDS) | pKa of conjugate acid (HMDS) ~26 | A strong, sterically hindered base that is soluble in ethers and aromatic solvents. Often used as a 1M solution in THF. | [11] |

| Base: Potassium tert-butoxide (t-BuOK) | pKa of conjugate acid (t-BuOH) ~18 | A strong, non-nucleophilic base suitable for generating many ylides. | [6] |

| Reaction Yields | 70% - 94% | Reported yields for the formation of phosphonium salts and subsequent Wittig reactions are typically high, although this is substrate and condition dependent. | [12] |

Experimental Protocols

Precise and controlled conditions are essential for the successful generation and use of phosphonium ylides, which are sensitive to moisture and oxygen.[4][6] All procedures should be conducted using anhydrous solvents under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Synthesis of this compound

This protocol outlines the formation of the precursor phosphonium salt.

-

Reagents & Equipment:

-

Triphenylphosphine (PPh₃)

-

Ethyl iodide (CH₃CH₂I)

-

Anhydrous toluene or benzene

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Argon/Nitrogen line)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).

-

Add anhydrous toluene to dissolve the triphenylphosphine.

-

Add ethyl iodide (1.05 - 1.1 eq) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, during which a white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting this compound salt under high vacuum to remove all residual solvent. The product is a stable white to off-white crystalline solid.[13][14]

-

Protocol 2: In-situ Generation of Ethyltriphenylphosphonium Ylide

This protocol describes the formation of the ylide immediately prior to its use in a subsequent reaction, such as a Wittig olefination.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium, 1.6 M in hexanes, 1.0 eq; or NaHMDS, 1.0 M in THF, 1.0 eq)

-

Schlenk flask or a three-necked flask with a magnetic stirrer, inert atmosphere setup, and rubber septa

-

Syringes for liquid transfer

-

-

Procedure:

-

Add the this compound salt to a flame-dried Schlenk flask.

-

Seal the flask and purge with an inert atmosphere.

-

Add anhydrous THF via syringe to suspend the salt.

-

Cool the stirred suspension to the appropriate temperature. For n-BuLi, cool to -78 °C (dry ice/acetone bath) to prevent reaction with the THF solvent.[9][15] For NaHMDS, 0 °C or -78 °C can be used.[2][11]

-

Slowly add the strong base (n-BuLi or NaHMDS solution) dropwise via syringe over 10-15 minutes. A distinct color change (typically to orange, red, or deep yellow) indicates the formation of the ylide.

-

After the addition is complete, allow the mixture to stir at the cooled temperature for 30-60 minutes to ensure complete deprotonation.

-

The resulting solution/suspension of the ethyltriphenylphosphonium ylide is now ready for reaction with an aldehyde or ketone.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the in-situ generation of the ylide and its subsequent use in a Wittig reaction.

Caption: Workflow for a typical Wittig reaction.

References

- 1. Phosphonium - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Wittig reagents - Wikipedia [en.wikipedia.org]

- 7. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 10. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 11. Sodium Bis(trimethylsilyl)amide [NaHMDS] [commonorganicchemistry.com]

- 12. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 乙基三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. CatOnium ETPI | CAS: 4736-60-1 | [vestachem.com]

- 15. reddit.com [reddit.com]

The Discovery and Evolution of Phosphonium Ylides: A Technical Guide for Chemical Scientists

Executive Summary: Phosphonium ylides, cornerstone reagents in modern organic synthesis, represent a class of 1,2-dipolar compounds pivotal for the construction of carbon-carbon double bonds. Their journey from esoteric chemical curiosities to indispensable tools in academia and industry, particularly in drug development, is a testament to over a century of chemical discovery. This guide provides an in-depth exploration of the history, synthesis, and mechanistic intricacies of phosphonium ylides, with a focus on their application in the Wittig reaction. It includes detailed experimental protocols, quantitative data on reactivity and stereoselectivity, and graphical representations of key concepts to serve as a comprehensive resource for researchers and professionals in the chemical sciences.

A Century of Discovery: The Historical Trajectory of Phosphonium Ylides

The story of phosphonium ylides begins long before their most famous application. The first synthesis of these compounds was reported in the late 19th century by August Michaelis and H. von Gimborn.[1] However, their synthetic potential remained largely unexplored for decades.

A related key development came in 1919 when Hermann Staudinger and Jules Meyer discovered that organic azides react with triphenylphosphine to produce iminophosphoranes (aza-ylides).[2] This reaction, now known as the Staudinger Reaction, laid important groundwork in organophosphorus chemistry.

The transformative breakthrough occurred in 1954, when Georg Wittig and his student Ulrich Schöllkopf reported that a phosphonium ylide could react with a carbonyl compound to form an alkene and triphenylphosphine oxide.[3][4] This elegant and powerful carbon-carbon double bond forming method, the Wittig Reaction, revolutionized synthetic organic chemistry. Its significance was formally recognized when Georg Wittig was awarded the Nobel Prize in Chemistry in 1979 for this work.[5]

The Chemistry of Phosphonium Ylides

An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms, both of which have complete octets of electrons.[6] In phosphonium ylides, a negatively charged carbon (a carbanion) is bonded to a positively charged phosphorus atom. They are typically represented by two resonance structures: the ylide form (zwitterionic) and the ylene form (double-bonded phosphorane). Spectroscopic and theoretical studies indicate that the zwitterionic ylide form is the major contributor to the ground state.

Classification and Stability

Phosphonium ylides are broadly classified based on the nature of the substituents (R¹, R²) on the carbanionic carbon, which dictates their stability and reactivity.[7][8]

-

Non-stabilized Ylides: The R groups are hydrogen or alkyl groups. These ylides are highly reactive, strong bases, and are sensitive to air and moisture. They typically react rapidly with aldehydes and ketones to give predominantly (Z)-alkenes.[9]

-

Stabilized Ylides: At least one R group is an electron-withdrawing group (e.g., -CO₂R, -C(O)R, -CN). The negative charge is delocalized through resonance, making these ylides much more stable, less basic, and often isolable as crystalline solids. They are less reactive than their non-stabilized counterparts and generally yield (E)-alkenes with high selectivity.[8]

-

Semi-stabilized Ylides: The R group is an aryl or vinyl group that offers moderate resonance stabilization. Their reactivity and stereoselectivity are intermediate between non-stabilized and stabilized ylides, often resulting in mixtures of (E) and (Z)-alkenes.[9]

Synthesis of Phosphonium Ylides: The Salt Method

The most common route to phosphonium ylides is a two-step process known as the "salt method".[3][6]

-

Phosphonium Salt Formation: A triaryl- or trialkylphosphine, typically triphenylphosphine, is reacted with an alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction. Primary and methyl halides are most effective.[10]

-

Deprotonation: The resulting alkyltriphenylphosphonium salt is treated with a strong base to remove the acidic α-proton, yielding the neutral ylide. The choice of base is critical and depends on the acidity of the phosphonium salt (see Table 1). Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for non-stabilized ylides, while milder bases like sodium ethoxide (NaOEt) or even potassium carbonate can be used for stabilized ylides.[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Non-Stabilized Ylide Precursor and In Situ Wittig Reaction

This protocol, adapted from Organic Syntheses, describes the preparation of methylenecyclohexane. It involves the formation of the phosphonium salt followed by in situ generation of the ylide and reaction with cyclohexanone.[11]

A. Triphenylmethylphosphonium bromide

-

In a pressure bottle, dissolve triphenylphosphine (55 g, 0.21 mol) in 45 mL of dry benzene.

-

Cool the bottle in an ice-salt mixture and add condensed methyl bromide (28 g, 0.29 mol).

-

Seal the bottle and allow it to stand at room temperature for 2 days.

-

Reopen the bottle and collect the white solid via suction filtration. Wash the solid with approximately 500 mL of hot benzene to remove any unreacted triphenylphosphine.

-

Dry the product, triphenylmethylphosphonium bromide. Yield is typically high.

B. Methylenecyclohexane

-

Fit a 500-mL three-necked round-bottomed flask with a reflux condenser, an addition funnel, a mechanical stirrer, and a nitrogen inlet. Maintain a gentle flow of nitrogen throughout the reaction.

-

Add an ethereal solution of n-butyllithium (0.10 mol, ~100 mL) and 200 mL of anhydrous ether to the flask.

-

While stirring, cautiously add triphenylmethylphosphonium bromide (35.7 g, 0.10 mol) over a 5-minute period. A characteristic orange-red color of the ylide should appear.

-

Stir the solution for 4 hours at room temperature.

-

Add freshly distilled cyclohexanone (10.8 g, 0.11 mol) dropwise. The solution will become colorless, and a white precipitate (triphenylphosphine oxide) will form.

-

Heat the mixture under reflux overnight.

-

Cool to room temperature and remove the precipitate by suction filtration. Wash the precipitate with 100 mL of ether.

-

Combine the ethereal filtrates, extract with water until neutral, and dry over calcium chloride.

-

Carefully distill the ether. Fractionation of the residue yields pure methylenecyclohexane (3.4–3.8 g, 35–40%).

Protocol 2: Synthesis of a Stabilized Ylide

This procedure from Organic Syntheses describes the preparation of the stable ylide, ethyl (triphenylphosphoranylidene)acetate, also known as (carbethoxymethylene)triphenylphosphorane.[12]

-

Charge a 1-L, two-necked, round-bottomed flask fitted with a dropping funnel and a mechanical stirrer with triphenylphosphine (131.0 g, 0.5 mol) and 250 mL of benzene.

-

Add a solution of ethyl bromoacetate (83.5 g, 0.5 mol) in 100 mL of benzene dropwise to the stirred solution over 30 minutes.

-

Stir the resulting thick, white slurry at room temperature for 2 hours and then heat at reflux for 4 hours.

-

Cool the mixture to room temperature and collect the phosphonium salt by filtration. Wash the salt with 200 mL of pentane and dry it under reduced pressure.

-

Dissolve the dried salt in 800 mL of water and cool the solution in an ice bath.

-

While stirring vigorously, add 500 mL of 2 N sodium hydroxide solution.

-

Collect the crystalline phosphorane by filtration, wash thoroughly with cold water, and dry under reduced pressure at 60°C. This yields ethyl (triphenylphosphoranylidene)acetate (150–156 g, 86–90%). The product can be used without further purification.

The Wittig Reaction: Mechanism and Stereochemistry

The precise mechanism of the Wittig reaction has been the subject of extensive study and can be influenced by the nature of the reactants, solvent, and the presence of metal salts.[7] Two primary pathways are considered:

-

Betaine Mechanism (Classical): The nucleophilic ylide attacks the carbonyl carbon to form a dipolar, charge-separated intermediate called a betaine. This betaine then undergoes ring-closure to form a four-membered oxaphosphetane ring.

-

Concerted [2+2] Cycloaddition: More recent evidence, particularly for reactions under lithium-free conditions, suggests a direct, concerted [2+2] cycloaddition between the ylide and the carbonyl to form the oxaphosphetane intermediate, bypassing the betaine.[7]

In both pathways, the oxaphosphetane intermediate rapidly and irreversibly decomposes to yield the alkene and the thermodynamically very stable triphenylphosphine oxide, which is the driving force of the reaction.[13]

The stereochemical outcome of the Wittig reaction is a key consideration. The general rules are highly reliable:

-

Non-stabilized ylides react under kinetic control. The initial cycloaddition is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading to a syn-oxaphosphetane, which decomposes to the (Z)-alkene .[14]

-

Stabilized ylides react under thermodynamic control. The initial cycloaddition is reversible, allowing equilibration to the more stable anti-oxaphosphetane, which then decomposes to the thermodynamically more stable (E)-alkene .[14]

Quantitative Data Summary

Acidity of Phosphonium Salts

The acidity of the α-proton in the phosphonium salt determines the strength of the base required for ylide formation. Electron-withdrawing groups significantly increase the acidity (lower pKa), allowing for the use of weaker bases.

| Phosphonium Salt | R Group (in [Ph₃P⁺–CH₂R]Br⁻) | pKa (in DMSO) | Ylide Type |

| Benzyltriphenylphosphonium bromide | -Ph | 17.5 | Semi-stabilized |

| Allyltriphenylphosphonium bromide | -CH=CH₂ | 19.9 | Semi-stabilized |

| n-Butyltriphenylphosphonium bromide | -CH₂CH₂CH₃ | 22.4 | Non-stabilized |

| (Carbethoxymethyl)triphenylphosphonium bromide | -CO₂Et | ~9 | Stabilized |

| Data sourced from references[15][16]. pKa for the stabilized ylide is an estimate based on related structures. |

Stereoselectivity in the Wittig Reaction

The stereoselectivity of the Wittig reaction is highly dependent on the ylide structure and, to a lesser extent, the carbonyl partner. The following table illustrates typical selectivities observed in the reaction of ethylidenetriphenylphosphorane (a non-stabilized ylide) with various ketones.

| Ketone | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

| Acetone | THF | 25 | 70 | 86:14 |

| 2-Butanone | THF | 25 | 80 | 85:15 |

| 3-Methyl-2-butanone | THF | 25 | 75 | 81:19 |

| Cyclopentanone | THF | 25 | 85 | 96:4 |

| Cyclohexanone | THF | 25 | 90 | 94:6 |

| 2-Methylcyclohexanone | THF | 25 | 85 | 98:2 |

| Data adapted from Vedejs, E.; Peterson, M. J. J. Org. Chem. 1993, 58, 1986.[17] |

Important Variants and Alternatives

The Schlosser Modification

A significant limitation of the standard Wittig reaction is the difficulty in accessing (E)-alkenes from non-stabilized ylides. The Schlosser modification (1966) elegantly overcomes this.[7] The reaction is run at low temperature (-78 °C), and after the initial formation of the syn-betaine intermediate, a second equivalent of strong base (e.g., phenyllithium) is added. This deprotonates the carbon adjacent to the phosphorus, forming a more stable β-oxido ylide. Subsequent protonation with a mild acid (like t-butanol) preferentially protonates this intermediate to give the more stable anti-betaine, which upon warming and elimination, furnishes the (E)-alkene with high selectivity.[4][18]

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the most widely used alternative to the Wittig reaction. It employs a phosphonate-stabilized carbanion, which is more nucleophilic than the analogous phosphonium ylide. The key advantages of the HWE reaction include:

-

High (E)-Selectivity: It almost exclusively produces (E)-alkenes, regardless of the phosphonate substitution pattern.

-

Ease of Purification: The byproduct is a water-soluble phosphate ester, which is easily removed by aqueous extraction, a significant advantage over the often-difficult-to-remove triphenylphosphine oxide.[19]

-

Higher Reactivity: The more nucleophilic carbanion often reacts successfully with sterically hindered ketones where the Wittig reaction may fail.[19]

Conclusion

From their initial synthesis in the late 19th century to their full realization as powerful synthetic tools by Georg Wittig, phosphonium ylides have fundamentally changed the landscape of organic chemistry. The Wittig reaction and its variants provide a robust and predictable method for alkene synthesis, a critical transformation in the construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. A thorough understanding of the factors governing their synthesis, stability, and reactivity, as detailed in this guide, is essential for any scientist engaged in the art of molecular construction.

References

- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 2. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. nobelprize.org [nobelprize.org]

- 6. Ylide - Wikipedia [en.wikipedia.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Measurement of pKa values for phosphonium salts via the kinetics of proton transfer to an electrogenerated base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 19. www1.udel.edu [www1.udel.edu]

Quantum Chemical Calculations for Phosphonium Ylides: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the intricacies of molecular interactions is paramount. Phosphonium ylides, crucial reagents in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction, are a prime example where computational chemistry offers profound insights into their structure, stability, and reactivity. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the behavior of phosphonium ylides, with a focus on methodologies, quantitative data, and mechanistic understanding.